molecular formula C11H14O3 B2418869 3-(3,4-Dimethylphenoxy)propanoic acid CAS No. 25173-39-1

3-(3,4-Dimethylphenoxy)propanoic acid

Cat. No.: B2418869
CAS No.: 25173-39-1
M. Wt: 194.23
InChI Key: YDFLEOPCOYQELR-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenoxy)propanoic acid is an organic compound with the molecular formula C11H14O3 It is characterized by a propanoic acid backbone substituted with a 3,4-dimethylphenoxy group

Scientific Research Applications

3-(3,4-Dimethylphenoxy)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenoxy)propanoic acid typically involves the reaction of 3,4-dimethylphenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion formed from 3,4-dimethylphenol attacks the electrophilic carbon of 3-chloropropanoic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pH, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.

    Reduction: Formation of 3-(3,4-dimethylphenoxy)propanol.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenoxy)propanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethylphenoxy)propanoic acid
  • 3-(2,4,5-Trimethylphenoxy)propanoic acid
  • 2-Hydroxy-3-(2-methylphenoxy)propanoic acid
  • 2-(2-Methylphenoxy)propanoic acid

Uniqueness

3-(3,4-Dimethylphenoxy)propanoic acid is unique due to its specific substitution pattern on the phenoxy group, which influences its chemical reactivity and interaction with biological targets. This distinct structure can result in different physical, chemical, and biological properties compared to its analogs.

Properties

IUPAC Name

3-(3,4-dimethylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-3-4-10(7-9(8)2)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFLEOPCOYQELR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25173-39-1
Record name 3-(3,4-dimethylphenoxy)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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